Field: Organic Chemistry
Application: (Diacetoxyiodo)benzene is widely used as an oxidizing agent in organic chemistry.
Method: The compound is used as an oxidizing agent in these reactions.
Field: High Energy Density Materials
Application: (Diacetoxyiodo)benzene has been used in the oxidation of o-dioxime to produce furoxan derivatives.
Method: The compound is used as an oxidizing agent in this reaction.
Field: Material Science
Application: (Diacetoxyiodo)benzene has been used in the preparation of high radio-opaque E-glass fiber-reinforced composite.
Application: (Diacetoxyiodo)benzene is used as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral.
Method: The compound is used as an oxidant in this reaction.
Results: The use of (Diacetoxyiodo)benzene in this reaction leads to the oxidation of nerol to neral.
Application: (Diacetoxyiodo)benzene is used as an oxidant in the rhodium-catalyzed aziridination of olefins.
Results: The use of (Diacetoxyiodo)benzene in this reaction leads to the aziridination of olefins.
Application: (Diacetoxyiodo)benzene is emerging as a potential catalyst and reagent in the construction of heterocycles.
Method: The compound is used as a catalyst and reagent in these reactions.
Application: (Diacetoxyiodo)benzene has been used in the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts.
Results: They created nucleophilic and electrophilic multifunctional hypervalent.
Application: (Diacetoxyiodo)benzene is emerging as a potential catalyst and reagent in enantioselective reactions.
PIDA is not naturally occurring and is synthesized in laboratories. Its significance lies in its ability to selectively cleave various bonds and functionalize organic molecules under mild reaction conditions []. This makes it a valuable tool for researchers in organic chemistry and related fields.
The PIDA molecule (C10H11IO4) possesses a unique structure with a hypervalent iodine atom at its core []. This iodine atom is in the +III oxidation state and forms five covalent bonds, exceeding the usual octet rule. The molecule adopts a distorted T-shaped geometry, with a phenyl group occupying one equatorial position of a trigonal bipyramid and the remaining positions filled by oxygen atoms from the acetate groups and lone pairs []. This unusual structure contributes to PIDA's oxidizing properties.
PIDA is involved in various organic reactions, primarily due to its ability to act as a one-electron oxidant. Here are some key reactions:
RCH(OH)CH2OH + PIDA -> RCHO + CH3COOH + HOI
PIDA can introduce hydroxyl groups (OH) to alkenes and alkynes under specific conditions [].
PIDA can activate unreactive C-H bonds in organic molecules, enabling further functionalization [].
These represent just a few examples, and PIDA's versatility allows it to participate in numerous other organic transformations.
Irritant